3-Bromo-7-fluorobenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-fluoro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCACEDADJYNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ON=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Design for 3 Bromo 7 Fluorobenzo D Isoxazole
Disconnection Approaches for Benzo[d]isoxazole Scaffolds
The retrosynthetic analysis of a molecule involves systematically breaking it down into simpler, commercially available starting materials. For the benzo[d]isoxazole core, a primary and effective disconnection strategy involves cleaving the N-O bond of the isoxazole (B147169) ring. This approach is rooted in the common and reliable methods used for the formation of this heterocyclic system.
One of the most prevalent strategies for constructing the benzo[d]isoxazole scaffold is through the cyclization of an o-hydroxyaryl oxime. chim.it This process typically involves the formation of the N-O bond via an intramolecular nucleophilic substitution, where the phenolic hydroxyl group attacks the nitrogen of the oxime, facilitated by the conversion of the oxime's hydroxyl group into a suitable leaving group. chim.it This leads to a key disconnection:
Figure 1: Primary Disconnection of the Benzo[d]isoxazole Scaffold
Another viable, though less common, disconnection approach involves the formation of the C3-N bond. This can be conceptualized as the reaction of a suitable nitrogen-containing species with a carbonyl derivative of a salicylic (B10762653) acid precursor. However, the intramolecular cyclization of an o-hydroxyaryl oxime derivative remains the more direct and widely employed strategy. chim.it
Precursor Identification for 3-Bromo-7-fluorobenzo[d]isoxazole Synthesis
Applying the primary disconnection approach to our target molecule, this compound, we can identify its most logical precursor. The cleavage of the N-O bond points to a substituted o-hydroxyaryl oxime. Specifically, the precursor would be the oxime of a 2-hydroxybenzaldehyde derivative bearing the requisite fluorine and bromine substituents.
However, a more synthetically practical approach would involve introducing the bromine atom at a later stage via regioselective halogenation. Therefore, a more strategic precursor would be 7-fluoro-benzo[d]isoxazole , which can be synthesized and then subsequently brominated.
The synthesis of 7-fluoro-benzo[d]isoxazole itself can be achieved through the cyclization of 2-fluoro-6-hydroxybenzaldehyde oxime . The general synthesis of benzaldehyde (B42025) oximes involves the reaction of the corresponding benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. niscpr.res.in
Table 1: Potential Precursors for this compound
| Precursor Name | Structure | Rationale |
| 7-Fluoro-benzo[d]isoxazole | Direct precursor for regioselective bromination. | |
| 2-Fluoro-6-hydroxybenzaldehyde oxime | Key intermediate for the synthesis of the 7-fluorobenzo[d]isoxazole (B13619512) core via intramolecular cyclization. | |
| 2-Fluoro-6-hydroxybenzaldehyde | Starting material for the synthesis of the corresponding oxime. |
Note: Structures are simplified representations.
Strategic Considerations for Regioselective Halogenation on the Benzo[d]isoxazole Core
The final and most critical step in the proposed synthesis is the regioselective bromination of the 7-fluoro-benzo[d]isoxazole core to yield the desired this compound. The position of the incoming electrophile (bromine) is directed by the existing substituents on the benzene (B151609) ring.
In the 7-fluoro-benzo[d]isoxazole system, we have two key directing groups to consider: the fluorine atom at the 7-position and the fused isoxazole ring itself.
Fluorine as a Substituent: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. In this case, the fluorine atom at C7 would direct incoming electrophiles to the ortho position (C6) and the para position (C4).
The challenge lies in achieving selective bromination at the C3 position. Standard electrophilic aromatic substitution conditions might not favor this position due to the directing effects of the fluorine and the deactivating nature of the isoxazole ring.
A potential strategy to achieve bromination at the 3-position is through a directed metalation-bromination approach. This would involve using a strong base, such as an organolithium reagent, to selectively deprotonate the C3 position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to install the bromine atom at the desired location.
Alternatively, considering a synthesis of a related compound, 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole, suggests that direct bromination at the 3-position of the benzo[d]isoxazole ring system is feasible under specific conditions, though the aromatic nature of the target molecule presents a different electronic environment. nih.gov
Table 2: Summary of Strategic Considerations for Regioselective Bromination
| Position | Influencing Factors | Predicted Outcome with Standard Electrophiles | Potential Strategy for C3 Bromination |
| C4 | para to Fluorine | Favorable | - |
| C6 | ortho to Fluorine | Favorable | - |
| C3 | Electronically disfavored | Unlikely | Directed ortho-metalation followed by bromination. |
Reaction Mechanisms and Kinetic Studies of 3 Bromo 7 Fluorobenzo D Isoxazole Synthesis
Mechanistic Pathways of Key Cyclization Reactions
The formation of the benzo[d]isoxazole core, particularly with fluorine and bromine substituents, can be achieved through several cyclization strategies. The choice of pathway often depends on the available starting materials and desired substitution pattern.
The formation of the benzo[d]isoxazole ring can proceed via an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly relevant for precursors containing a fluorine atom, which can act as an effective leaving group. The SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (halide), leading to the formation of a tetrahedral carbanion intermediate. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. The presence of strong electron-withdrawing groups on the aromatic ring is crucial as they stabilize the anionic intermediate and accelerate the reaction. masterorganicchemistry.comlibretexts.org In the context of 7-fluorobenzo[d]isoxazole (B13619512) synthesis, a plausible precursor would be a 2,3-difluoro-substituted benzene (B151609) derivative with an oxime or a related nitrogen-based nucleophile at an adjacent position. The intramolecular attack of the oxime's oxygen or nitrogen atom onto the carbon bearing one of the fluorine atoms would initiate the cyclization, with the fluoride (B91410) ion acting as the leaving group to form the heterocyclic ring. The rate of this reaction is not limited by the C-F bond breakage, which allows fluorine to be a viable leaving group in SNAr processes. masterorganicchemistry.com
During the synthesis of benzo[d]isoxazole derivatives, several competitive rearrangements can occur, influencing the final product distribution. One such transformation is the Boulton-Katritzky rearrangement, which has been reported for benzo[d]isoxazoles. beilstein-journals.org This type of rearrangement can lead to the recyclization of the initial isoxazole (B147169) ring into a different heterocyclic system. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted rearrangement to form 3-hydroxy-2-(2-aryl masterorganicchemistry.combeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org Similar base-promoted transformations, sometimes involving decarbonylation or isoxazole ring opening, have also been noted in the benzo[d]isoxazole series. beilstein-journals.org Another documented rearrangement is the recyclization of nitrobenzo[d]isoxazoles into 1,2,3-triazoles. researchgate.net These competitive pathways are highly dependent on the substituents present on the benzo[d]isoxazole ring and the reaction conditions, such as the presence of a base.
Understanding Regioselectivity in [3+2] Cycloaddition Reactions Leading to Benzo[d]isoxazoles
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and direct method for constructing the benzo[d]isoxazole skeleton. A common strategy involves the in-situ generation of a nitrile oxide (the 1,3-dipole) and an aryne (the dipolarophile), which then react to form the fused ring system. nih.gov
This reaction's scope is quite general, allowing for the synthesis of diverse, functionalized benzo[d]isoxazoles under mild conditions. nih.gov A key challenge in this approach is controlling the regioselectivity, especially when using unsymmetrically substituted arynes. The reaction of an unsymmetrical benzyne (B1209423) with a nitrile oxide can lead to two different regioisomers. The final product ratio is influenced by the electronic and steric properties of the substituents on both the aryne and the nitrile oxide. nih.govnih.gov
Computational studies using Density Functional Theory (DFT) are often employed to understand and predict the regioselectivity of these reactions. nih.govacs.org These studies analyze the global and local electrophilicity and nucleophilicity of the reacting species. acs.org The analysis of global electron density transfer can indicate which reactant acts as the nucleophile and which as the electrophile, predicting the flow of electrons and the favored reaction pathway. acs.org For example, in the cycloaddition of a nitrile oxide to an aryne generated from an o-(trimethylsilyl)aryl triflate, the choice of substituents on both precursors dictates the regiochemical outcome of the final benzo[d]isoxazole product. nih.gov
Table 1: Examples of [3+2] Cycloaddition for Benzo[d]isoxazole Synthesis Data sourced from reference nih.gov.
| Aryne Precursor | Nitrile Oxide Precursor | Resulting Benzo[d]isoxazole | Yield (%) |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime, N-chlorosuccinimide | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 71 |
| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime, N-chlorosuccinimide | 6,7-Dimethoxy-3-(4-methoxyphenyl)benzo[d]isoxazole | 65 |
| 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methoxybenzaldehyde oxime, N-chlorosuccinimide | 6,7-Difluoro-3-(4-methoxyphenyl)benzo[d]isoxazole | 36 |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Thiophene-2-carbaldehyde oxime, N-chlorosuccinimide | 3-(Thiophen-2-yl)benzo[d]isoxazole | 54 |
Kinetic Aspects of Halogenation Reactions on the Benzo[d]isoxazole Ring
Direct halogenation of the pre-formed benzo[d]isoxazole ring is an electrophilic aromatic substitution reaction. The kinetics of such a reaction are highly dependent on the electronic nature of the benzo[d]isoxazole system. The fused benzene and isoxazole rings create a complex electronic environment. The isoxazole ring is generally considered electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic attack compared to benzene itself.
However, the precise rate and regioselectivity of halogenation would be further modulated by the existing substituents, in this case, the bromine at position 3 and the fluorine at position 7. While specific kinetic data for the halogenation of 3-Bromo-7-fluorobenzo[d]isoxazole is not detailed in the surveyed literature, the principles of electrophilic substitution on heterocyclic systems apply. An alternative approach to obtaining halogenated isoxazoles involves the electrophilic cyclization of halogenated precursors. For instance, 4-iodoisoxazoles can be synthesized in moderate to excellent yields by the ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes under mild conditions. nih.gov This method introduces the halogen during the ring formation step, rather than as a subsequent modification.
Proposed Mechanisms for Palladium-Catalyzed Cross-Coupling Involving Halo-Benzo[d]isoxazoles
The bromine atom at the 3-position of this compound is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov The generally accepted mechanism for these transformations follows a catalytic cycle involving a palladium(0) species. uwindsor.ca
The catalytic cycle can be described in three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the halo-benzo[d]isoxazole. This is often the rate-determining step and results in a Pd(II) intermediate. uwindsor.cadoi.org
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. nih.govuwindsor.ca
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond on the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. uwindsor.ca
This process has many advantages, including mild reaction conditions and tolerance for a wide variety of functional groups. nih.gov The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency and yield. nih.gov For example, PdCl₂(dppf)·CH₂Cl₂ has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of alkenyl bromides with potassium alkyltrifluoroborates. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Bromo 7 Fluorobenzo D Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Bromo-7-fluorobenzo[d]isoxazole. By analyzing the spectra of different nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the adjacent halogen substituents. The number of signals, their integration, and their splitting patterns (e.g., doublets, triplets) help to confirm the substitution pattern on the benzene (B151609) ring.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. mdpi.com It provides direct information about the chemical environment of the fluorine substituent. The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings, and any coupling with nearby protons can further confirm the substitution pattern.
A complete assignment of the ¹H and ¹³C chemical shifts can be achieved using two-dimensional NMR techniques such as ¹H-¹H COSY, HMQC, and HMBC, which reveal correlations between protons and carbons. bas.bg
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Correlations |
|---|---|---|
| ¹H | 7.0 - 8.0 | Aromatic protons showing coupling patterns consistent with a trisubstituted benzene ring. |
| ¹³C | 100 - 170 | Signals for carbons attached to bromine and fluorine, as well as the isoxazole (B147169) ring carbons, will be distinct. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the benzo[d]isoxazole core and the carbon-halogen bonds. Key vibrational modes include:
C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.
C-O stretching vibrations of the isoxazole ring.
C-H stretching and bending vibrations of the aromatic ring.
C-F and C-Br stretching vibrations , which occur at lower frequencies and confirm the presence of the halogen substituents.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the carbon skeleton and the C-Br bond.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (isoxazole) | 1600 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (isoxazole) | 1200 - 1300 |
| C-F Stretch | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₃BrFNO). rsc.orgacs.org
The mass spectrum also reveals a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two molecular ion peaks (M and M+2) of similar intensity, which is a clear indicator of a bromine-containing compound.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact ionization, the molecule will break apart in a predictable manner. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of a bromine atom, a fluorine atom, or a CO molecule are all plausible fragmentation pathways that can be identified.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. dergipark.org.trresearchgate.netresearchgate.netacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule. dergipark.org.trresearchgate.netacs.org
This technique provides definitive information about:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. nih.gov
For a chiral molecule, X-ray crystallography can be used to determine its absolute stereochemistry. While this compound itself is not chiral, this technique is crucial for related complex structures. The crystal structure of a related compound, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, has been reported, providing a basis for understanding the solid-state packing of similar heterocyclic systems. researchgate.net
Spectroscopic Probes for Investigating Electronic Structure of Halogenated Benzo[d]isoxazoles
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. psu.eduscielo.brnih.govresearchgate.netresearchgate.net The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For halogenated benzo[d]isoxazoles, the UV-Vis spectrum is characterized by absorption bands that can be assigned to π-π* transitions within the aromatic and heterocyclic ring systems. researchgate.net The position and intensity of these absorption maxima (λmax) are influenced by the nature and position of the substituents on the benzisoxazole core. nih.gov The presence of the bromine and fluorine atoms can cause a shift in the absorption bands compared to the unsubstituted parent compound.
The study of the electronic structure of these compounds is important for understanding their photophysical properties and potential applications, for instance, as UV absorbers. psu.eduscielo.br
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 3 Bromo 7 Fluorobenzo D Isoxazole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules, including halogenated benzo[d]isoxazoles. nih.gov These methods, which are based on the calculation of the electron density, provide a balance between computational cost and accuracy, making them suitable for studying complex systems. researchgate.net DFT calculations can elucidate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of molecules like 3-Bromo-7-fluorobenzo[d]isoxazole.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity, with a smaller gap generally indicating higher reactivity and lower kinetic stability. irjweb.com
For halogenated benzo[d]isoxazoles like this compound, the positions and energies of the HOMO and LUMO are influenced by the nature and position of the halogen substituents. The presence of bromine and fluorine atoms can significantly alter the electron distribution and, consequently, the FMOs. A hypothetical HOMO-LUMO analysis for this compound, based on DFT calculations, could yield the following data:
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
A larger energy gap would suggest that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).
In this compound, the electronegative fluorine and oxygen atoms would be expected to create regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen and bromine atoms might exhibit a more positive electrostatic potential, indicating sites for potential nucleophilic interaction. The MEP surface provides a visual representation of the molecule's reactivity landscape.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. researchgate.netfaccts.de It provides a detailed picture of the charge distribution, hybridization, and delocalization of electron density within a molecule. For this compound, NBO analysis can reveal important information about hyperconjugative interactions and charge transfer between different parts of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and stability of molecules like this compound.
Theoretical Insights into Reaction Mechanisms of Halo-Benzo[d]isoxazole Formation
Computational chemistry provides valuable tools for elucidating the reaction mechanisms involved in the synthesis of halogenated benzo[d]isoxazoles. Theoretical studies can be employed to investigate the potential energy surfaces of different reaction pathways, identify transition states, and calculate activation energies.
The formation of the isoxazole (B147169) ring often involves cycloaddition reactions. nih.govmdpi.com Theoretical calculations can model these reactions to understand the regioselectivity and stereoselectivity observed experimentally. For the synthesis of this compound, computational studies could help in optimizing reaction conditions and understanding the role of catalysts.
Structure Reactivity Relationships Srr in Benzo D Isoxazole Chemistry: a Focus on Halogenation
Influence of Bromine and Fluorine Substitution on Electronic Properties of the Benzo[d]isoxazole Core
The substitution of hydrogen atoms with bromine and fluorine significantly alters the electronic landscape of the benzo[d]isoxazole core. Both halogens are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring system. This effect reduces the electron density of the core.
Fluorine is the most electronegative element, leading to a highly polarized Carbon-Fluorine (C-F) bond. nih.gov This strong bond, with a bond energy of approximately 105.4 kcal/mol, contributes to the metabolic stability of the molecule. nih.gov Bromine, while less electronegative than fluorine, is more polarizable, which can influence its interaction with biological targets. The presence of these electron-withdrawing groups can be crucial for biological activity; for instance, derivatives bearing electron-withdrawing groups have shown notable anti-inflammatory activity. nih.gov
| Property | Fluorine (F) | Bromine (Br) | Scientific Implication for Benzo[d]isoxazole Core |
|---|---|---|---|
| Pauling Electronegativity | 3.98 | 2.96 | Both atoms strongly withdraw electron density via induction, with Fluorine having a more pronounced effect. nih.gov |
| van der Waals Radius (Å) | 1.47 | 1.85 | Fluorine is a closer isostere to hydrogen (1.20 Å), allowing it to fit into enzyme receptors with minimal steric clash. nih.gov |
| C-X Bond Energy (kcal/mol) | ~105.4 (C-F) | ~71 (C-Br) | The high strength of the C-F bond often enhances metabolic stability. nih.gov |
| Polarizability (ų) | 0.56 | 3.05 | Bromine's higher polarizability can lead to stronger dispersion forces and halogen bonding interactions. |
Positional Effects of Halogen Substitution on Chemical Reactivity
The specific placement of halogen atoms on the benzo[d]isoxazole ring system has a determinative effect on the molecule's chemical reactivity and its potential as a pharmacophore. In 3-Bromo-7-fluorobenzo[d]isoxazole, the halogens occupy distinct positions on the heterocyclic and benzene (B151609) portions of the molecule, respectively.
Bromine at Position 3: The bromine atom is attached to the isoxazole (B147169) ring. This position makes the C3 carbon an electrophilic center, susceptible to nucleophilic attack. More importantly, the C-Br bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the systematic exploration of structure-activity relationships by attaching different functional groups at this position.
Fluorine at Position 7: The fluorine atom is located on the benzene ring. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution. Research on related benzoxazoles has shown that placing a fluorine atom at the 7-position can provide potent biological activity. nih.gov Similarly, studies on other benzo[d]isoxazole derivatives have indicated that substitutions at different positions on the benzene ring can significantly alter biological receptor affinity. nih.gov The placement of a halogen at the 5-position, for example, has been shown to increase anticonvulsant activity. nih.gov This highlights the principle that the precise location of a halogen substituent is a key factor in tuning the pharmacological profile of the compound.
Modulating Aromaticity and Stability through Halogenation
Aromaticity: Aromaticity is a function of the cyclic delocalization of π-electrons. The strong inductive electron withdrawal by fluorine and bromine reduces the electron density within the benzene portion of the molecule. This reduction can lead to a slight decrease in the aromatic character of the ring. However, this electronic perturbation is often a desired feature in drug design, as it can fine-tune the molecule's interactions with its biological target.
| Parameter | Effect of Bromine and Fluorine Substitution | Consequence |
|---|---|---|
| Aromaticity | Slight decrease due to inductive electron withdrawal. | Modulates the π-electron system, potentially altering π-π stacking interactions and receptor binding. |
| Molecular Stability | Enhanced, particularly by the strong C-F bond. | Increased resistance to metabolic degradation, potentially leading to improved pharmacokinetic properties. nih.gov |
| Thermodynamic Stability | Influenced by the balance of bond strengths and intramolecular electronic repulsion. | Contributes to the overall energetic profile of the molecule. |
Impact of Halogen Atoms on Intermolecular Interactions in Crystal Structures
In the solid state, the bromine and fluorine atoms of this compound play a crucial role in directing the crystal packing through a variety of non-covalent intermolecular interactions. These interactions are fundamental to the crystal's architecture, which in turn influences properties like solubility and dissolution rate.
Halogen Bonding: The bromine atom, with its polarizable nature, can act as a halogen bond donor, forming directional interactions with Lewis basic atoms (e.g., oxygen or nitrogen) on adjacent molecules. These Br···O or Br···N interactions can be significant forces in crystal engineering, sometimes competing with or even exceeding the strength of traditional hydrogen bonds. nih.gov
Hydrogen Bonding: While fluorine is a poor halogen bond donor, its high electronegativity makes it an effective hydrogen bond acceptor. It can readily participate in C-H···F hydrogen bonds with hydrogen atoms from neighboring molecules. nih.gov
Other Interactions: Beyond specific halogen-related forces, the presence of halogens modifies the electron distribution of the entire aromatic system. This can influence π-π stacking interactions between the benzo[d]isoxazole rings of adjacent molecules. nih.gov Computational studies on similar halogenated aromatic compounds suggest that the stabilization gained from the halogen's effect on the phenyl rings' electron distribution can be more significant than direct halogen-halogen contacts. nih.gov The interplay of these varied interactions—halogen bonds, hydrogen bonds, and π-π stacking—creates complex, three-dimensional supramolecular structures. bgu.ac.il
| Interaction Type | Participating Atoms | Description | Significance |
|---|---|---|---|
| Halogen Bond | C-Br···O/N | A directional, non-covalent interaction involving the electrophilic region of the bromine atom. nih.govmdpi.com | Key directional force for crystal packing and molecular recognition. |
| Hydrogen Bond | C-H···F | A weak electrostatic interaction between a carbon-bound hydrogen and the electronegative fluorine atom. nih.gov | Contributes to the overall stability and architecture of the crystal lattice. |
| π-π Stacking | Aromatic Rings | Attractive, non-covalent interactions between the π-electron systems of adjacent benzo[d]isoxazole cores. | Influences packing density and electronic properties of the solid. nih.gov |
Advanced Applications and Material Science Perspectives of Halogenated Benzo D Isoxazoles
Role of Halogenated Benzo[d]isoxazoles in Functional Material Design
Halogenated benzo[d]isoxazoles serve as critical components in the design of functional organic materials. The introduction of halogen atoms, such as bromine and fluorine, onto the benzo[d]isoxazole core profoundly influences the molecule's steric and electronic properties. This, in turn, dictates the intermolecular interactions and solid-state packing of the resulting materials, which are crucial determinants of their performance in electronic devices.
This ability to control supramolecular organization is paramount in the design of materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where charge transport and emission efficiency are highly dependent on molecular arrangement. The defined and predictable nature of these halogen-mediated interactions makes halogenated benzo[d]isoxazoles attractive scaffolds for crystal engineering and the development of materials with tailored properties.
Electron-Accepting Properties and Potential in Organic Electronics (e.g., OFETs, OLEDs)
A key characteristic of halogenated benzo[d]isoxazoles, including 3-Bromo-7-fluorobenzo[d]isoxazole , is their inherent electron-accepting (n-type) nature. The high electronegativity of the halogen atoms (fluorine and bromine) withdraws electron density from the aromatic ring system. This effect is further enhanced by the electron-withdrawing nature of the nitrogen and oxygen atoms within the isoxazole (B147169) ring.
This pronounced electron deficiency results in lower-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. In the context of organic electronics, a low LUMO level is a critical prerequisite for efficient electron injection and transport in n-type semiconductor materials. Therefore, halogenated benzo[d]isoxazoles are promising candidates for use as electron transport materials or as electron-accepting components in various organic electronic devices.
Potential Applications in Organic Electronics:
Organic Field-Effect Transistors (OFETs): In OFETs, efficient charge transport is essential for high performance. The ordered packing and favorable electronic structure of materials based on halogenated benzo[d]isoxazoles could facilitate efficient electron mobility, making them suitable for the active layer in n-channel or ambipolar OFETs.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, balanced charge injection and transport are crucial for achieving high efficiency and long device lifetimes. Halogenated benzo[d]isoxazoles can be employed as electron-transporting or host materials in the emissive layer. Their wide bandgap, a consequence of the strong electron-withdrawing groups, can help confine excitons within the emissive layer, leading to more efficient light emission.
The combination of bromine and fluorine in This compound offers a nuanced approach to tuning these electronic properties. The strong inductive effect of fluorine and the larger, more polarizable nature of bromine can be synergistically exploited to optimize the electronic characteristics for specific device architectures.
Rational Design of Halogenated Benzo[d]isoxazole-Based Scaffolds for Specific Material Applications
The development of new materials based on halogenated benzo[d]isoxazoles is guided by principles of rational design. This involves the strategic modification of the core scaffold to achieve desired properties for a particular application. The bromine atom at the 3-position and the fluorine atom at the 7-position of This compound provide versatile handles for further chemical modification.
The bromine atom, in particular, is a key functionalization point. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide array of π-conjugated moieties, enabling the extension of the conjugation length and the fine-tuning of the optical and electronic properties of the final material.
Table 1: Research Findings on the Impact of Halogenation on Benzo[d]isoxazole Properties
| Property | Influence of Halogenation | Rationale |
|---|---|---|
| Crystal Packing | Promotes ordered structures | Halogen bonding and dipole-dipole interactions direct self-assembly. |
| LUMO Energy Level | Lowers the energy level | Strong electron-withdrawing nature of halogens enhances electron-accepting character. |
| Solubility | Can be modified | Introduction of appropriate side chains via halogen functionalization improves processability. |
| Photophysical Properties | Can be tuned | Extension of π-conjugation through cross-coupling at the halogen site alters absorption and emission spectra. |
By systematically varying the substituents attached to the benzo[d]isoxazole core, researchers can create a library of materials with tailored characteristics. For example, attaching electron-donating groups could lead to materials with smaller bandgaps suitable for near-infrared applications, while the introduction of bulky side chains could be used to control solid-state morphology and improve solubility for solution-based processing techniques. This modular approach, rooted in the versatile chemistry of the halogenated scaffold, is essential for the discovery and optimization of next-generation organic electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
